7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is part of a class of chemicals known as benzodioxins, which are characterized by a dioxin ring fused to a benzene ring. The presence of a chlorine atom and an amine group in its structure makes it a compound of interest in various fields of research.
Preparation Methods
The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 7-chloro-1,4-benzodioxin with ammonia or an amine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Chemical Reactions Analysis
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine can be compared with other benzodioxin derivatives, such as:
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine: Similar in structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
2,3-Dihydro-1,4-benzodioxin-6-amine: Lacks the halogen substituent, which can affect its chemical properties and applications.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWFWTIQKGSLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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